N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Description
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a heterocyclic compound featuring a thiazole ring substituted at position 4 with a 2,5-dimethoxyphenyl group and at position 2 with a naphthalene-2-carboxamide moiety. Though direct data on this compound are absent in the provided evidence, its structural analogs and synthetic strategies can be inferred from related studies .
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-17-9-10-20(27-2)18(12-17)19-13-28-22(23-19)24-21(25)16-8-7-14-5-3-4-6-15(14)11-16/h3-13H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLLLIJABHHADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thiourea under acidic conditions.
Next, the 2,5-dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the thiazole derivative with naphthalene-2-carboxylic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions might introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and naphthalene moiety can facilitate binding to hydrophobic pockets in proteins, influencing signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituents, synthesis, physicochemical properties, and applications.
Structural Analogues in Cosmetic Colorants
CI 12480 (4-[(2,5-dichlorophenyl)azo]-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide) shares the naphthalene-2-carboxamide core and 2,5-dimethoxyphenyl group with the target compound. However, it includes an azo (–N=N–) bridge and a hydroxyl group at position 3 of the naphthalene ring. These features render it a cosmetic colorant, whereas the absence of azo and hydroxyl groups in the target compound suggests divergent applications (e.g., pharmaceuticals) .
| Feature | Target Compound | CI 12480 |
|---|---|---|
| Naphthalene Subst. | Carboxamide at C2 | Carboxamide + hydroxyl at C3 |
| Aromatic Subst. | 2,5-Dimethoxyphenyl | 2,5-Dimethoxyphenyl + 2,5-dichlorophenyl |
| Functional Groups | Thiazole, methoxy | Azo, hydroxyl |
| Application | Not specified (inferred non-colorant) | Cosmetic colorant |
Thiazole Derivatives with Halogen Substituents
N-[4-[2,5-bis(chlorophenyl)]-1,3-thiazol-2-yl]-2-naphthalen-1-yl-ethanamide () replaces the methoxy groups of the target compound with chlorines. Such halogenated analogs are often explored in medicinal chemistry for enhanced binding to hydrophobic enzyme pockets .
Hydrazide-Functionalized Thiazoles
Compounds like 3-{4-(4-chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide () feature hydrazide (–NH–NH2) side chains instead of carboxamide groups. Hydrazides are typically synthesized via hydrazine reactions, as seen in ’s use of hydrazine hydrate. These groups enhance hydrogen-bonding capacity, which may influence biological activity or crystallization behavior .
Triazole and Oxadiazole Hybrids
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate () replaces the thiazole ring with a triazole, introducing sulfur and nitrogen variability. Such changes impact electronic properties and metabolic stability. reports a melting point of 166–167°C for this compound, suggesting that the target compound (with a similar naphthalene backbone) may exhibit comparable thermal stability .
Key Property Comparisons :
- Melting Points : Thiazole derivatives in exhibit m.p. ranges of 166–167°C, while halogenated analogs (e.g., CI 12480) may have higher m.p. due to increased polarity.
- Solubility: Methoxy groups (target compound) improve solubility in organic solvents vs. chloro substituents (CI 12480), which enhance lipid solubility. notes pKa values (2.53–67.36%) for similar compounds, suggesting pH-dependent solubility .
Biological Activity
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a thiazole derivative that has garnered significant attention due to its diverse biological activities. This compound is characterized by the presence of a thiazole ring and a naphthalene moiety, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure plays a crucial role in its biological activity. The thiazole ring is known for its pharmacological properties, while the naphthalene moiety enhances lipophilicity, potentially improving bioavailability. The specific substitutions on the phenyl and thiazole rings are critical for its interaction with biological targets.
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Contains sulfur and nitrogen; essential for biological activity. |
| Naphthalene Moiety | Enhances lipophilicity and potential interactions with cellular membranes. |
| Methoxy Groups | Contribute to electron donation, influencing reactivity and binding affinity. |
Anticancer Properties
This compound has shown promising anticancer activity in various studies. Research indicates that compounds with similar structures exhibit cytotoxic effects against multiple cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation and survival pathways. For instance, studies have demonstrated that thiazole derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and repair .
Antimicrobial Activity
The compound also displays significant antimicrobial properties. In vitro studies have reported effective inhibition against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related thiazole derivatives range from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Research indicates that thiazole derivatives possess anti-inflammatory properties. The presence of methoxy groups can enhance these effects by modulating inflammatory pathways.
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various thiazole derivatives on breast cancer cell lines (MDA-MB-231). The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents like cisplatin, indicating superior efficacy .
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, this compound demonstrated potent inhibition of biofilm formation in bacterial strains, highlighting its potential as an effective treatment against biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
